molecular formula C17H26N2O B248086 N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Cat. No. B248086
M. Wt: 274.4 g/mol
InChI Key: RZVMUGRFGBAVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as DMPA, is a chemical compound that belongs to the class of amides. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide acts as a selective antagonist of the mu opioid receptor, which is one of the three main opioid receptors in the body. By binding to this receptor, N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide can block the effects of opioids such as morphine and heroin, which activate the mu receptor. N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has also been shown to inhibit the release of dopamine in the brain, which is involved in the reward pathway and is thought to be responsible for the addictive properties of opioids.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have anti-inflammatory properties, which could make it a useful tool for investigating the role of inflammation in various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide in scientific research is its potency and selectivity for the mu opioid receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide is its potential for off-target effects, as it has been shown to bind to other receptors in addition to the mu opioid receptor.

Future Directions

There are several potential future directions for research involving N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the development of new pain medications that target the mu opioid receptor, which could potentially have fewer side effects than current opioid medications. Another area of interest is the investigation of the role of the mu opioid receptor in addiction and withdrawal, which could lead to new treatments for drug addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide and its potential for off-target effects.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 3,4-dimethylphenyl isocyanate with 4-methylpiperidine in the presence of a suitable solvent and base. The resulting product is then purified using standard techniques such as chromatography. The synthesis of N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been used in a variety of scientific research applications, including the investigation of pain pathways, drug addiction, and neurodegenerative diseases. In particular, N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to be a potent inhibitor of the mu opioid receptor, which is involved in the transmission of pain signals. This makes it a promising candidate for the development of new pain medications.

properties

Product Name

N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C17H26N2O/c1-13-6-9-19(10-7-13)11-8-17(20)18-16-5-4-14(2)15(3)12-16/h4-5,12-13H,6-11H2,1-3H3,(H,18,20)

InChI Key

RZVMUGRFGBAVTA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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